molecular formula C18H26N2O2S B6474392 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640979-72-0

4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6474392
CAS No.: 2640979-72-0
M. Wt: 334.5 g/mol
InChI Key: FSZLXSJSJWBGTH-UHFFFAOYSA-N
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Safety and Hazards

Piperidine, a component of the compound, is a corrosive substance and can cause severe burns and eye damage. Its vapors can cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with phenoxyethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]morpholine
  • 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]piperazine
  • 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]pyrrolidine

Uniqueness

4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

[1-(2-phenoxyethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-18(20-10-13-23-14-11-20)16-5-4-8-19(15-16)9-12-22-17-6-2-1-3-7-17/h1-3,6-7,16H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZLXSJSJWBGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCOC2=CC=CC=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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